2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a piperidine and pyridine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and catalytic processes are common in industrial settings to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperine, which is known for its antioxidant properties.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its dual piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c1-14-11-17(19-8-4-2-5-9-19)18-12-15(14)16-7-3-6-10-20(16)13-21/h11-13,16H,2-10H2,1H3 |
InChI Key |
XLFLTZWUQPFXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCCC3 |
Origin of Product |
United States |
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